An In-depth Technical Guide to the Chemical Structure and Synthesis of Bacampicillin Hydrochloride
An In-depth Technical Guide to the Chemical Structure and Synthesis of Bacampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of bacampicillin hydrochloride, a significant prodrug of ampicillin. The information is curated for professionals in the fields of pharmaceutical research and development.
Chemical Structure of Bacampicillin Hydrochloride
Bacampicillin hydrochloride is the hydrochloride salt of bacampicillin, an ester prodrug of the broad-spectrum antibiotic ampicillin.[1][2] This modification enhances the oral bioavailability of ampicillin.[3][4] Upon oral administration, bacampicillin is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release the active ampicillin molecule, along with acetaldehyde, carbon dioxide, and ethanol.[3]
The chemical structure features an ethoxycarbonyloxyethyl group attached to the carboxyl group of the ampicillin core, forming a double ester linkage.[4][5]
Chemical Formula: C₂₁H₂₈ClN₃O₇S[1][][7]
Molecular Weight: 501.98 g/mol [1][2][]
IUPAC Name: 1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride[1][2]
CAS Number: 37661-08-8[1][2][7]
Synthesis of Bacampicillin Hydrochloride
The synthesis of bacampicillin hydrochloride is a multi-step process that starts with a protected form of ampicillin. The core of the synthesis is the esterification of the carboxyl group of ampicillin.
General Synthesis Pathway
A common synthetic route involves the reaction of a protected ampicillin salt with a halo-ester derivative. A representative pathway is as follows:
-
Starting Material: The synthesis can begin with an ampicillin salt where the amine group is protected, for instance, as an azido derivative or a Dane salt.[3][8]
-
Esterification: The protected ampicillin is reacted with a mixed carbonate ester, such as 1-bromoethyl ethyl carbonate or 1-chloroethyl ethyl carbonate, to form the ester linkage.[3][8]
-
Deprotection/Reduction: The protecting group on the amino function is then removed. In the case of an azido group, this is typically achieved through catalytic hydrogenation.[3]
-
Salt Formation: The resulting bacampicillin free base is treated with hydrochloric acid to yield the stable and water-soluble hydrochloride salt.[8]
Caption: Generalized synthetic pathway for bacampicillin hydrochloride.
Experimental Protocols
The following is a detailed methodology for a key synthesis route, based on available literature.
Synthesis of Bacampicillin from Ampicillin Dane Potassium Salt [8]
-
Materials:
-
Ampicillin Dane potassium salt
-
1-bromoethyl ethyl carbonate
-
Sodium bicarbonate
-
Acetonitrile
-
Water
-
Acetone
-
Concentrated hydrochloric acid
-
Butyl acetate
-
-
Procedure:
-
A mixture of ampicillin Dane potassium salt (45.6 g), 1-bromoethyl ethyl carbonate (36.0 g), sodium bicarbonate (38.4 g), and acetonitrile (260 ml) is stirred for 3 hours at 40°C.[8]
-
The mixture is filtered, and the filter cake is washed with acetonitrile (2 x 20 ml).[8]
-
Water (20 ml) is added to the filtrate, and the mixture is stirred for 1 hour.[8]
-
The majority of the solvent is removed by evaporation at 35-40°C under reduced pressure.[8]
-
Acetone (70 ml) and water (4.5 ml) are added to the residue.[8]
-
A mixture of concentrated hydrochloric acid (6.85 ml) and water (2.3 ml) is added slowly to maintain the pH at 2-2.5. If the pH is not stable, a small additional amount of 1:1 hydrochloric acid is added.[8]
-
The solution is dried and filtered.[8]
-
Butyl acetate (180 ml) is added, and the solution is distilled under reduced pressure to a volume of approximately 40 ml.[8]
-
More butyl acetate (270 ml) is added, and the product is allowed to crystallize at approximately 5°C.[8]
-
The mixture is filtered to yield bacampicillin.[8] (Note: The reference describes the synthesis of bacampicillin; for the hydrochloride salt, the final crystallization would be from a solution to which hydrochloric acid has been added).
-
Caption: Experimental workflow for the synthesis of bacampicillin.
Quantitative Data
The following table summarizes key quantitative data for bacampicillin hydrochloride.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₈ClN₃O₇S | [1][][7] |
| Molecular Weight | 501.98 | [1][2][] |
| Melting Point | 171-176°C (dec.) | [] |
| Purity (Typical) | ≥95% - ≥99% | [][7] |
| Solubility | Soluble in water and methylene chloride; Freely soluble in ethanol. | [] |
| Appearance | White solid | [] |
Characterization and Analysis
Standard analytical techniques are employed to confirm the structure and purity of the synthesized bacampicillin hydrochloride:
-
Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and assess the final product's purity.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Microbiology: Microbiological assays can be used to determine the potency of the released ampicillin.
References
- 1. medkoo.com [medkoo.com]
- 2. Bacampicillin Hydrochloride | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bacampicillin - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetic evaluation of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
